
5,7-Difluoro-4-hydroxy-3-iodoquinoline
説明
5,7-Difluoro-4-hydroxy-3-iodoquinoline is a chemical compound with the CAS number 1431364-72-5 . It is available from various suppliers .
Synthesis Analysis
The synthesis of fluorinated quinolines, such as this compound, involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular structure of this compound is based on the quinoline ring system, which is a widespread structure in nature . The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds and provide some other unique properties .Chemical Reactions Analysis
Fluorinated quinolines, such as this compound, exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . There are also novel approaches to the functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .科学的研究の応用
Charge Transport and Luminescence Materials
- Difluorinated derivatives of tris(8-hydroxyquinoline) aluminum (Alq3), including compounds related to 5,7-Difluoro-4-hydroxy-3-iodoquinoline, have been studied for their electronic structures and spectroscopic properties. These derivatives exhibit lowered energy levels of the lowest unoccupied molecular orbitals (LUMO) and increased electron affinity, facilitating electron injection from the metal electrode. This adjustment in electronic properties suggests potential applications in OLEDs and other electron transport materials, with modifications leading to blue luminescence materials for display technologies (Dong et al., 2009).
pH-Sensitive Fluorescent Sensors
- Novel 8-hydroxyquinoline-substituted boron-dipyrromethene compounds have been developed, showcasing OFF-ON-OFF type pH-sensing properties. This feature is attributed to the photoinduced intramolecular electron transfer from the excited Bodipy moiety to the 8-hydroxyquinoline unit and vice versa. Such compounds offer new pathways for designing pH sensors with applications in biological and chemical sensing (Chen et al., 2011).
Regioselectivity in Chemical Reactions
- The regioselectivity and relative substrate activity of various difluoroquinolines, including compounds similar to this compound, have been explored in reactions with sodium methoxide. These studies provide insights into the enthalpic controls and electronic structures influencing regioselectivity, valuable for synthetic chemistry applications in designing more efficient reaction pathways (Politanskaya et al., 2005).
Synthesis of Heterocyclic Compounds
- Research into the synthesis of novel optically pure α-amino acid functionalized quinolone derivatives, starting from trifluoromethyl quinolines, has shown potential antibacterial activity. Such studies demonstrate the versatility of quinoline derivatives in synthesizing compounds with medicinal properties, highlighting their application in drug discovery and development (Lingaiah et al., 2012).
Antifungal Mechanisms
- The antifungal mechanisms of 8-hydroxyquinoline derivatives have been investigated, revealing how these compounds damage cell walls and inhibit pseudohyphae formation in Candida albicans. This research sheds light on the potential of 8-hydroxyquinolines in developing new antifungal drugs, with a focus on their mechanism of action at the cellular level (Pippi et al., 2018).
作用機序
Fluorinated quinolines are a group of compounds that have been the subject of considerable research due to their potential therapeutic applications . They are known to exhibit remarkable biological activity, and some have found applications in medicine . The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .
The quinoline ring system is widespread in nature and has been used for a long time as a basic structure for the search of synthetic antimalarial drugs . Many synthetic quinolines have been found to exhibit antibacterial, antineoplastic, and antiviral activities .
生化学分析
Biochemical Properties
5,7-Difluoro-4-hydroxy-3-iodoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, acting as an inhibitor or activator depending on the context. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial activity . Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses and functions .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Moreover, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound has been shown to inhibit the activity of certain bacterial enzymes by binding to their active sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antibacterial or anti-inflammatory activities . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For example, the compound can inhibit metabolic enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can affect the synthesis and degradation of specific biomolecules, influencing overall metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production .
特性
IUPAC Name |
5,7-difluoro-3-iodo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2INO/c10-4-1-5(11)8-7(2-4)13-3-6(12)9(8)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHDZDABYPDQQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C(C2=O)I)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1459303.png)

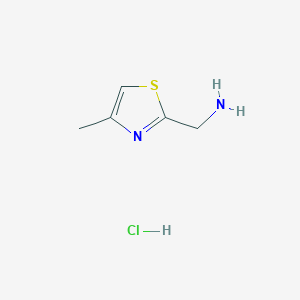
![(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid](/img/structure/B1459306.png)
![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459308.png)
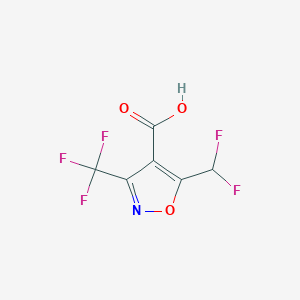

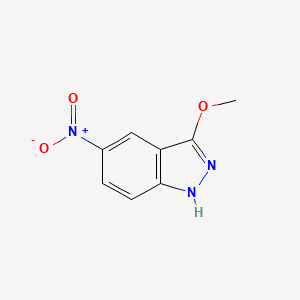

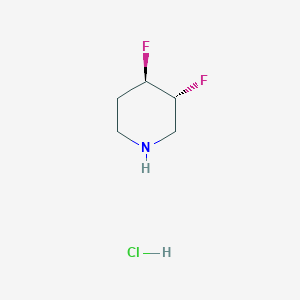
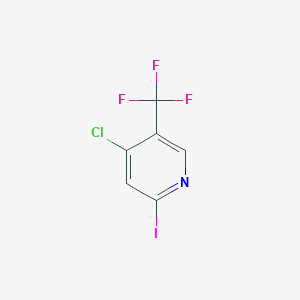
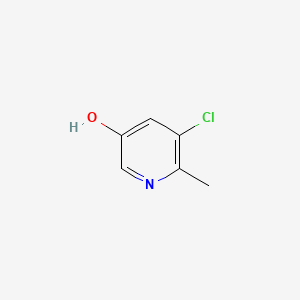
![5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B1459322.png)
![6-Azaspiro[2.5]octan-4-one hydrochloride](/img/structure/B1459323.png)
